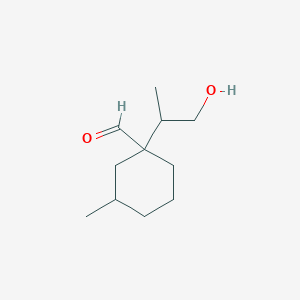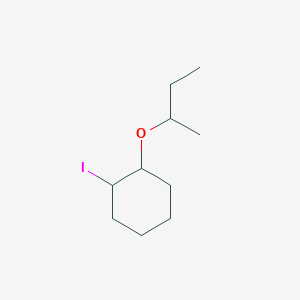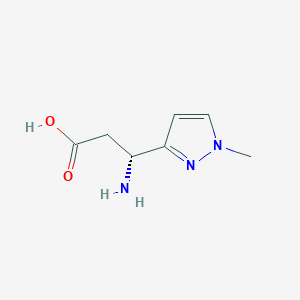
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: is an organic compound that features both an amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the amino group: The amino group can be introduced via reductive amination or by using a suitable amine precursor.
Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring can interact with various enzymes and proteins, leading to changes in their activity. The compound can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the propanoic acid moiety.
3-Amino-3-(1H-pyrazol-3-yl)propanoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness:
- The presence of both the amino group and the pyrazole ring in (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid makes it a versatile compound with unique reactivity.
- The specific arrangement of functional groups allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-6(9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI Key |
GBMPYBWNIVPXAF-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=CC(=N1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CN1C=CC(=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


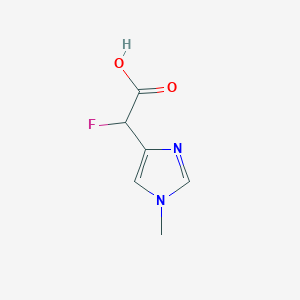
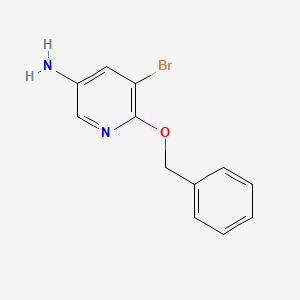

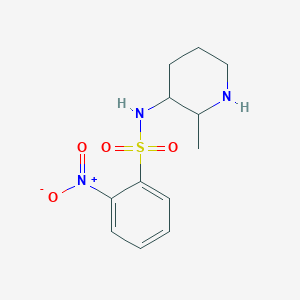


![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)



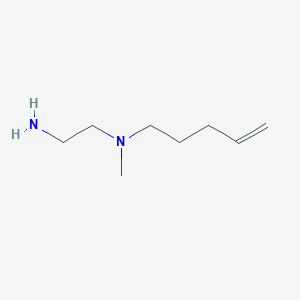
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13312942.png)
